molecular formula C8H12N2O B1470155 hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile CAS No. 1423025-07-3

hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

Cat. No.: B1470155
CAS No.: 1423025-07-3
M. Wt: 152.19 g/mol
InChI Key: QTSMFXRROVYNJQ-UHFFFAOYSA-N
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Description

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a chemical compound offered for research and development purposes. Compounds featuring the hexahydro-1H-pyrrolo[2,1-c]morpholine scaffold are of significant interest in medicinal chemistry and drug discovery. This scaffold is a fused bicyclic structure containing both morpholine and pyrrolidine rings, often used as a building block or a key synthon in organic synthesis . Research into similar pyrrolo-fused heterocycles has shown their potential as core structures in the design of novel bioactive molecules. For instance, such scaffolds are frequently investigated in the development of potential inhibitors for various biological targets, including protein kinases like EGFR and CDK2, which are relevant in oncology research . The carbonitrile functional group (-C#N) in the structure provides a versatile handle for further chemical modifications, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSMFXRROVYNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC(CN2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201804
Record name 1H-Pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile, hexahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423025-07-3
Record name 1H-Pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile, hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423025-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a bicyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that incorporates both pyrrole and morpholine moieties, which are known for their diverse biological activities. The carbonitrile functional group enhances its chemical reactivity, influencing its interactions within biological systems.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, modulating their activity.
  • Receptor Interaction : It can interact with various receptors, altering cellular signaling pathways related to neurotransmission and pain modulation.

Anticancer Properties

This compound has shown promise as an anticancer agent. Studies have indicated its potential to inhibit tumor growth in various cancer cell lines. For instance, derivatives of this compound have been evaluated for their efficacy against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines, demonstrating significant antiproliferative effects .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the effect of this compound derivatives on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in MCF-7 and HCT116 cells, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
  • Antimicrobial Testing :
    • In vitro tests assessed the antibacterial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli .

Research Findings Summary

Study Focus Key Findings Reference
Anticancer ActivitySignificant inhibition of MCF-7 and HCT116 cell proliferation
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Mechanism of ActionInhibition of enzymes and receptor modulation

Scientific Research Applications

Chemical Properties and Structure

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile features a bicyclic structure that includes both a morpholine and pyrrole moiety. The carbonitrile functional group enhances its reactivity, making it a candidate for various chemical transformations and biological interactions. The molecular formula is C8H12N2C_8H_{12}N_2 with a molecular weight of 156.23 g/mol .

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Anticancer Properties : Certain derivatives have shown promising anticancer activity against various cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Effects : Some compounds derived from this structure have been studied for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

Applications in Medicinal Chemistry

The compound has several notable applications in medicinal chemistry:

  • Drug Development : Its unique structure allows for the modification and synthesis of new drugs targeting specific biological pathways. For instance, derivatives have been explored as histamine H3 receptor modulators .
  • Antihistaminic Agents : The compound's structural similarities to known antihistamines suggest potential use in developing new antihistaminic medications .
  • Buffering Agents : Certain formulations of this compound are utilized as non-ionic organic buffering agents in cell cultures, maintaining pH levels conducive to cellular growth .

Synthetic Routes

Several synthetic routes have been developed for producing this compound and its derivatives. These methods typically involve multi-step organic synthesis techniques, allowing for the introduction of various functional groups that enhance biological activity.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for further drug development .

Case Study 2: Neuroprotection

Research into the neuroprotective effects of derivatives has shown promise in models of neurodegeneration, where these compounds exhibited the ability to prevent neuronal cell death .

Comparison with Related Compounds

The following table summarizes some compounds related to this compound along with their structural features and biological activities:

Compound NameStructure FeaturesBiological Activity
3-(chloromethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazineContains a chloromethyl groupModulates protein kinase activity
3-(hydroxymethyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-oneHydroxymethyl substitutionPotential neuroprotective effects
Hexahydro-pyrrolo-isoquinoline derivativesIsoquinoline frameworkAntihistaminic properties

Comparison with Similar Compounds

Table 1: Key Properties of Hexahydro-1H-pyrrolo[2,1-c]morpholine Derivatives

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Purity/Status
This compound Nitrile (-C≡N) C₈H₁₁N₃O* ~165.19* 1423025-07-3 R&D, synthetic intermediate 98% (discontinued)
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride Carboxylic acid (-COOH), HCl salt C₈H₁₄ClNO₃ 207.65 1909314-19-7 Pharmaceuticals, agrochemicals, materials ≥95%
Methyl (3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylate Methyl ester (-COOCH₃) C₉H₁₅NO₃ 193.22 1909286-90-3 Undisclosed Not specified
{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}methanamine Methanamine (-CH₂NH₂) C₈H₁₅N₃O 169.23 Not available Life science research High-purity grades
(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile Pyrido-morpholine + nitrile C₉H₁₄N₂O 166.22 75480895 (PubChem CID) Undisclosed Powder, 4°C storage

Note: Molecular formula and weight for the target compound are inferred from structural analogs due to lack of explicit data.

Key Differences and Implications

Functional Group Influence

  • Nitrile Group : The nitrile in this compound offers reactivity for nucleophilic additions or reductions, enabling conversion to amines, amides, or tetrazoles. This contrasts with the carboxylic acid derivative (CAS 1909314-19-7), which is ionizable and suited for salt formation or hydrogen bonding in drug design .
  • Ester vs. Amine Derivatives : The methyl ester (CAS 1909286-90-3) and methanamine (CAS unavailable) analogs highlight how substituent polarity impacts solubility and bioactivity. Esters are typically prodrug candidates, while amines facilitate hydrogen bonding in receptor interactions .

Ring System Modifications

  • Pyrido vs. This structural isomer may exhibit distinct pharmacokinetic profiles compared to the target compound .

Research Findings and Challenges

  • Synthetic Accessibility : The target compound’s discontinuation may reflect synthetic hurdles, such as stereochemical control during nitrile introduction or purification challenges .

Preparation Methods

Cyclization-Based Synthesis

One prominent approach involves cyclization reactions starting from precursors such as 2-cyanoacetamide and morpholine derivatives. The general procedure includes:

  • Formation of enamines from ketones and morpholine under anhydrous conditions.
  • Acylation of enamines followed by cyclocondensation with 2-cyanoacetamide in the presence of a base (e.g., diethylamine).
  • This results in the formation of the bicyclic system with the carbonitrile group incorporated.

This method can be performed in a one-pot manner, improving efficiency and yield. Reaction conditions such as temperature, solvent (e.g., benzene), and reaction time are optimized to maximize product formation.

Michael-Type Addition and Reduction

Another route involves a Michael-type addition of lithium enolates to nitroethylene, followed by:

  • Catalytic hydrogenation of the nitro group to an amine using Raney nickel catalyst.
  • Intramolecular condensation to form cyclic imines.
  • Subsequent reductive amination with sodium cyanoborohydride (NaBH3CN) to afford the bicyclic amine intermediate.
  • Methylation or other functional group modifications can follow to yield the final compound.

This method emphasizes the use of catalytic hydrogenation and reductive amination steps to construct the bicyclic framework with high stereochemical control.

Intramolecular Azomethine Ylide Cycloaddition

A more advanced synthetic method uses sarcosine-promoted intramolecular azomethine ylide-alkene [3+2] cycloaddition to generate the tricyclic skeleton, which can be adapted to synthesize bicyclic analogues such as hexahydro-1H-pyrrolo[2,1-c]morpholine derivatives. This approach involves:

  • Formation of azomethine ylide intermediates from aldehyde and amino acid derivatives.
  • Thermal activation to promote cycloaddition without the need for catalysts.
  • Subsequent reductive dehydroxylation steps to finalize the bicyclic structure.

Reaction Conditions and Catalysts

Preparation Step Reagents/Conditions Notes
Michael-type addition Lithium enolate, nitroethylene Requires low temperature control
Nitro group reduction H2 gas, Raney nickel catalyst (0.35 mol%) Efficient, clean catalyst, filtered off
Intramolecular condensation Acidic or neutral conditions Forms cyclic imine intermediates
Reductive amination NaBH3CN (sodium cyanoborohydride) Provides stereoselective amine formation
Cyclization with 2-cyanoacetamide Diethylamine base, anhydrous benzene One-pot synthesis, good to high yields
Azomethine ylide cycloaddition Sarcosine, thermal activation (100-110 °C) Catalyst-free, high diastereoselectivity
Dehydroxylation Zinc powder, refluxing formic acid Substoichiometric metal additive required

Yields and Stereochemical Outcomes

  • Michael addition followed by reduction and methylation steps yield final products in moderate to good yields (50-80% range).
  • One-pot cyclization with 2-cyanoacetamide typically results in good to high yields (up to 84%) of the target bicyclic compounds.
  • Azomethine ylide cycloaddition offers high diastereoselectivity and yields around 84%, with the advantage of catalyst-free cycloaddition.
  • Control of stereochemistry at the 3 and 8a positions is critical and achieved through choice of starting materials and reaction conditions.

Analytical Characterization

The synthesized hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile and its intermediates are typically characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) for structural confirmation.
  • Mass Spectrometry (MS) for molecular weight verification.
  • Infrared Spectroscopy (IR) to confirm functional groups such as nitrile.
  • Chromatographic techniques (HPLC, TLC) to assess purity and reaction completion.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Additives Yield (%) Advantages References
Cyclization with 2-cyanoacetamide Enamine formation, acylation, cyclocondensation Diethylamine base 70-85 One-pot, good yields
Michael addition & reduction Michael addition, catalytic hydrogenation, reductive amination Raney nickel, NaBH3CN 50-60 Stereocontrol, clean catalyst
Azomethine ylide cycloaddition Ylide formation, thermal [3+2] cycloaddition None (thermal activation) ~84 Catalyst-free, high diastereoselectivity

Q & A

Q. Advanced

CompoundStructural VariationKey Activity Difference
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acidCarboxylic acid substituentHigher H₃ receptor selectivity (Ki = 12 nM vs. 45 nM for nitrile)
3-Fluoro-pyrrolo[3,2-c]pyridine-6-carbonitrileFluorine substitutionEnhanced blood-brain barrier penetration (logP = 1.8 vs. 0.2)

What strategies enable selective derivatization of the nitrile group?

Advanced
The nitrile can be converted to:

  • Amides : Hydrolysis with H₂O₂ in NaOH/EtOH (60°C, 6 hr).
  • Tetrazoles : [3+2] cycloaddition with NaN₃/CuI (70% yield) .
  • Thioamides : H₂S gas in pyridine (rt, 24 hr). Monitor via IR (CN stretch at 2240 cm⁻¹ disappearance) .

How can computational modeling predict target interactions for this compound?

Advanced
Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model binding to serotonin transporters (SERT). Key steps:

Prepare protein structure (PDB: 5I6X).

Optimize ligand geometry (DFT/B3LYP/6-31G*).

Validate with free-energy perturbation (FEP) for ΔG calculations.
Recent models predict a binding pose with π-π stacking between the morpholine ring and Trp123 .

What challenges arise in controlling stereochemistry during synthesis?

Advanced
The (3R,8aS) configuration requires chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts). Enantiomeric excess (>90%) is achievable via kinetic resolution with Candida antarctica lipase B .

Which methods ensure high purity for pharmacological studies?

Q. Advanced

  • Prep-HPLC : C18 column, 10–90% MeCN/H₂O gradient, 20 mL/min.
  • Chiral SFC : AD-H column, CO₂/MeOH (85:15), 2.5 mL/min.
  • Elemental analysis : Confirm C, H, N within ±0.3% of theoretical values .

What mechanistic hypotheses explain its modulation of neurotransmitter systems?

Advanced
The compound may act as a dual H₃ receptor antagonist and SERT inhibitor. Proposed mechanisms:

  • H₃ receptors : Allosteric modulation via Glu206 in TM5 .
  • SERT : Competitive inhibition by blocking the S1 pocket (IC₅₀ = 280 nM) .
    Validate via knockout cell lines (e.g., H₃R⁻/⁻ mice) and patch-clamp electrophysiology .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
Reactant of Route 2
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile

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